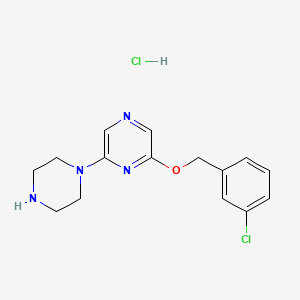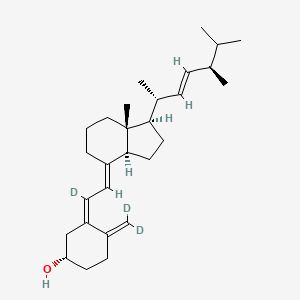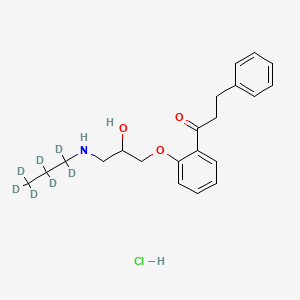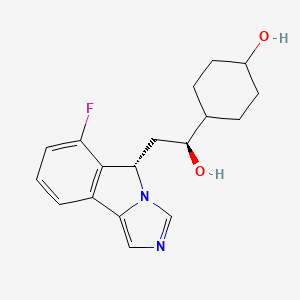
Ido-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ido-IN-6, also known as NLG-1486, is an inhibitor of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme that catalyzes the oxidation of indoleamine (tryptophan) to kynurenine . It has an IC50 value of less than 1 μM .
Chemical Reactions Analysis
This compound, as an IDO inhibitor, plays a role in the tryptophan-kynurenine pathway. The IDO enzyme catalyzes the degradation of tryptophan, an essential amino acid, into kynurenine . The inhibition of this pathway by this compound can have significant effects on various biological processes .Scientific Research Applications
IDO and Lung Cancer
IDO is identified as a key driver of lung cancer and metastasis development. Inhibiting IDO can result in reduced lung tumor burden and improved survival, suggesting its potential as a therapeutic target in lung cancer treatment (Smith et al., 2012).
IDO in Cancer Progression
IDO plays a central role in malignant development and progression. It supports pathogenic inflammatory processes and engenders immune tolerance to tumor antigens. Inhibitors of IDO have shown anticancer activity in preclinical studies (Prendergast et al., 2014).
IDO and Tumor Microenvironment
IDO's presence in the tumor microenvironment is significant for immune suppression, and its inhibition can be effective in cancer immunotherapy. This includes novel IDO inhibitors and nano-drug delivery systems being researched (Zulfiqar et al., 2017).
IDO and Ovarian Cancer
High expression of IDO in ovarian cancer cells correlates with reduced survival and increased peritoneal dissemination. Inhibition of IDO can counteract these effects, suggesting its role in ovarian cancer progression and potential as a therapeutic target (Inaba et al., 2009).
IDO in Glioblastoma Therapy
In glioblastoma, IDO inhibition can enhance the efficacy of chemo-radiation therapy by promoting complement-dependent tumor destruction (Li et al., 2014).
IDO and Immune Regulation
IDO-specific cytotoxic T cells can regulate immune responses by eliminating suppressive cells, impacting the balance between different types of T cells and influencing cytokine production. This highlights the broader impact of IDO on immune regulation (Sørensen et al., 2011).
Mechanism of Action
Ido-IN-6 acts by inhibiting the IDO enzyme, thereby affecting the tryptophan-kynurenine pathway. This pathway is involved in immunosuppression, and its inhibition can lead to changes in the immune response. The depletion of tryptophan and the accumulation of kynurenine can inhibit immune cell effector functions and/or facilitate T cell death .
Future Directions
properties
IUPAC Name |
4-[(1S)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-VDPJLGHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

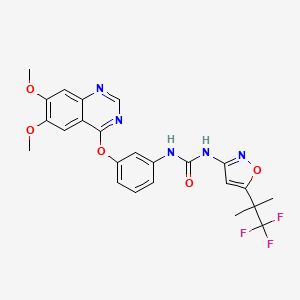
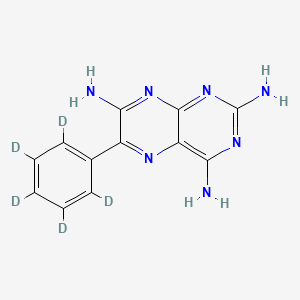
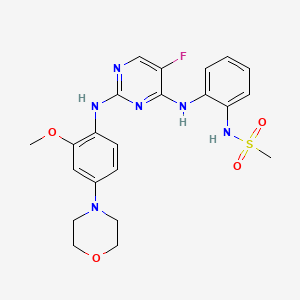
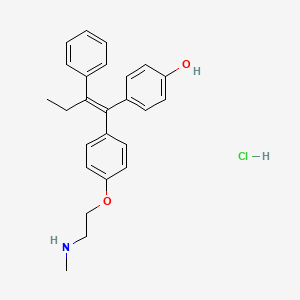
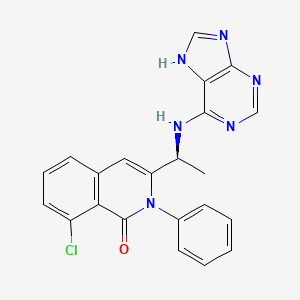
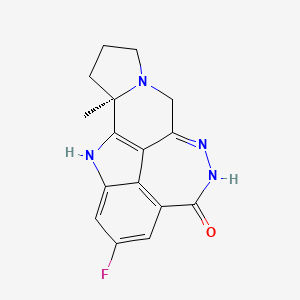
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)
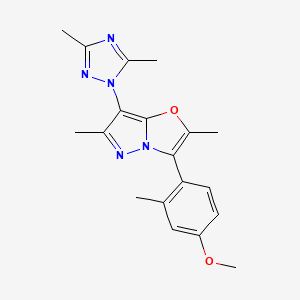
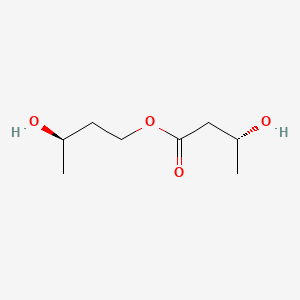
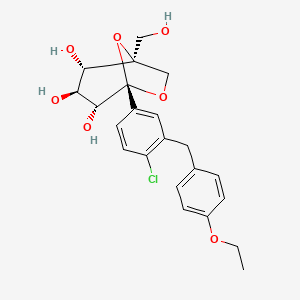
![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)
